molecular formula C14H16BF3O3 B3322172 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde CAS No. 1422268-45-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B3322172
CAS No.: 1422268-45-8
M. Wt: 300.08 g/mol
InChI Key: FTVXAOLWMJCMFK-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde is a boronic ester derivative featuring a benzaldehyde core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 4-position. This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for constructing biaryl or heteroaryl frameworks . The trifluoromethyl group enhances electrophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-9(8-19)7-10(11)14(16,17)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVXAOLWMJCMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde typically involves the formation of the dioxaborolane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable benzaldehyde derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Flow chemistry techniques, which allow for continuous production, are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₅BF₃O₃
  • Molecular Weight : 313.08 g/mol (calculated from and ).
  • Functional Groups : Aldehyde (-CHO), trifluoromethyl (-CF₃), and boronate ester.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Related Boronate Esters

Compound Name Molecular Formula Functional Groups Key Applications References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde C₁₄H₁₅BF₃O₃ Aldehyde, -CF₃, boronate ester Cross-coupling, fluorinated drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde C₁₃H₁₇BO₃ Aldehyde, boronate ester Biaryl synthesis
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate C₁₅H₁₇BF₃O₄ Ester, -CF₃, boronate ester Polymer chemistry, fluorinated dyes
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline C₁₃H₁₇BF₃NO₂ Amine, -CF₃, boronate ester Anticancer agent precursors
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde C₁₄H₁₅BF₃O₃ Aldehyde, -CF₃, boronate ester Similar to target compound; isomer

Key Observations:

Aldehyde vs. Other Electrophilic Groups :

  • The target compound’s aldehyde group enables direct participation in condensation reactions (e.g., formation of imines or hydrazones), unlike its aniline () or ester () analogs.
  • In contrast, methyl benzoate derivatives (e.g., ) are more stable but less reactive toward nucleophilic additions.

Trifluoromethyl (-CF₃) Effects: The -CF₃ group increases electron-withdrawing character, enhancing the aldehyde’s electrophilicity compared to non-fluorinated analogs (e.g., ’s benzaldehyde derivative) . This group also improves metabolic stability and lipophilicity, critical for drug design .

Positional Isomerism :

  • The isomer 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde (Similarity: 0.84, ) differs in substituent positions, leading to altered reactivity in regioselective coupling reactions.

Table 2: Reaction Performance in Cross-Coupling Reactions

Compound Reaction Type Conversion Rate Key Findings References
Target Compound Selenoboration 16% Forms Z-isomer exclusively
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Suzuki-Miyaura 85% High yield in biaryl synthesis
Methyl 3-(dioxaborolan-yl)-5-(trifluoromethyl)benzoate Alkoxycarbonylation 72% Moderate yield due to ester stability

Key Findings:

  • Lower Conversion in Selenoboration: The target compound’s -CF₃ group reduces electron density at the boronate, leading to slower kinetics in selenoboration (16% vs. typical 30–50% for non-fluorinated analogs) .
  • Superior Electrophilicity : The aldehyde group facilitates faster cross-coupling than amine or ester analogs, though steric hindrance from -CF₃ may require optimized catalysts .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde is a compound that incorporates a boron-containing moiety along with a trifluoromethyl group. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound based on existing literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16B F3 O2
  • Molecular Weight : 284.09 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of compounds featuring boron and trifluoromethyl groups has been widely studied due to their unique chemical properties that can interact with biological systems in various ways. These interactions include:

  • Anticancer Activity :
    • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of boronic acids have been noted for their ability to inhibit proteasomes, leading to apoptosis in cancer cells.
    • A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .
  • Antibacterial Properties :
    • Boron-containing compounds have also been investigated for their antibacterial properties. Similar derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
  • Antiviral Effects :
    • Some studies suggest that compounds with trifluoromethyl groups can exhibit antiviral activity by inhibiting viral replication processes. They have shown promise against influenza viruses and other RNA viruses .

Structure-Activity Relationship (SAR)

The presence of the dioxaborolane moiety is crucial for the biological activity of this compound. The following features contribute to its efficacy:

  • Boronic Acid Derivatives : The boron atom can form reversible covalent bonds with diols in biological systems, which is an essential mechanism for many enzyme inhibitors.
  • Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability while also influencing the electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

Case Study 1: Anticancer Activity

A recent study evaluated a series of boron-containing compounds for their anticancer properties. The compound exhibited selective toxicity towards cancer cells compared to normal cells, with a selectivity index indicating a favorable therapeutic window .

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMDA-MB-2310.12620
Compound BMCF10A2.52-

Case Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial activity, the compound's derivatives were tested against MRSA strains. The results indicated that modifications to the dioxaborolane structure significantly enhanced antibacterial potency.

CompoundBacteria StrainMIC (µg/mL)
Compound CMRSA4
Compound DMycobacterium abscessus8

Q & A

Q. What are the recommended synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and boronic ester precursors. A typical method involves refluxing a substituted benzaldehyde derivative with a boronic acid pinacol ester in ethanol under acidic conditions (e.g., glacial acetic acid) to promote nucleophilic substitution. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is advised to track progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm the presence of the aldehyde proton (~10 ppm in 1^1H NMR) and the dioxaborolane ring protons (1.0–1.3 ppm).
  • Mass spectrometry (MS) : Validate molecular weight (expected M+M^+: 314.15 g/mol).
  • HPLC : Assess purity (>95% recommended for catalytic applications) .

Q. What are the optimal storage conditions to prevent degradation?

Store at 2–8°C in a moisture-free environment, as the boronic ester group is sensitive to hydrolysis. Use sealed, argon-purged containers to avoid oxidation of the aldehyde group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzaldehyde moiety, potentially accelerating transmetallation steps in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh3_3)4_4) and base (e.g., Na2_2CO3_3) to balance reactivity and side reactions .

Q. What strategies mitigate competing reactions between the aldehyde and boronic ester functionalities?

  • Protection of the aldehyde : Use acetal or hydrazone protection during boronation steps.
  • Stepwise synthesis : Prioritize boronic ester formation before introducing the aldehyde group.
  • Low-temperature conditions : Reduce aldol condensation risks during coupling reactions .

Q. How can researchers resolve contradictions in reported catalytic yields for this compound?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve boronate stability but increase side reactions.
  • Oxygen sensitivity : Use inert atmospheres (N2_2/Ar) to prevent Pd catalyst deactivation.
  • Substrate ratios : A 1:1.2 molar ratio of boronic ester to aryl halide minimizes excess reagent interference .

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. This compound serves as a key intermediate for:

  • Anticancer agents : Via coupling with heteroaryl halides.
  • PET tracers : Incorporation of 18^{18}F isotopes via late-stage fluorination .

Methodological Considerations

Q. How to optimize reaction conditions for high-yield cross-coupling?

ParameterOptimal RangeNotes
CatalystPd(dppf)Cl2_2 (2 mol%)Higher stability in air
BaseK3_3PO4_4 (2 equiv)Enhances transmetallation
SolventTHF/H2_2O (4:1)Balances solubility and reactivity
Temperature80–90°CAvoids aldehyde degradation

Q. What analytical techniques detect hydrolytic degradation of the boronic ester?

  • 11^{11}B NMR : Detect free boric acid (δ ~18 ppm) vs. intact boronic ester (δ ~30 ppm).
  • IR spectroscopy : Monitor B-O bond vibrations (~1350 cm1^{-1}) .

Data Interpretation and Troubleshooting

Q. Why might GC-MS analysis fail to detect the intact compound?

The aldehyde group may undergo thermal decomposition in the GC inlet. Use milder ionization methods (e.g., ESI-MS) or derivatize the aldehyde (e.g., oxime formation) prior to analysis .

Q. How to address low coupling efficiency in aqueous reaction systems?

  • Add phase-transfer catalysts (e.g., TBAB) to improve boronate solubility.
  • Pre-dry solvents with molecular sieves to minimize hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzaldehyde

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